molecular formula C9H12N2O2 B13300301 2-Amino-4-ethoxybenzamide

2-Amino-4-ethoxybenzamide

Cat. No.: B13300301
M. Wt: 180.20 g/mol
InChI Key: WSJAAPOYULHKOD-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Nitro-4-ethoxybenzamide.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Amino-4-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-ethoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-ethoxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

WSJAAPOYULHKOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)N

Origin of Product

United States

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